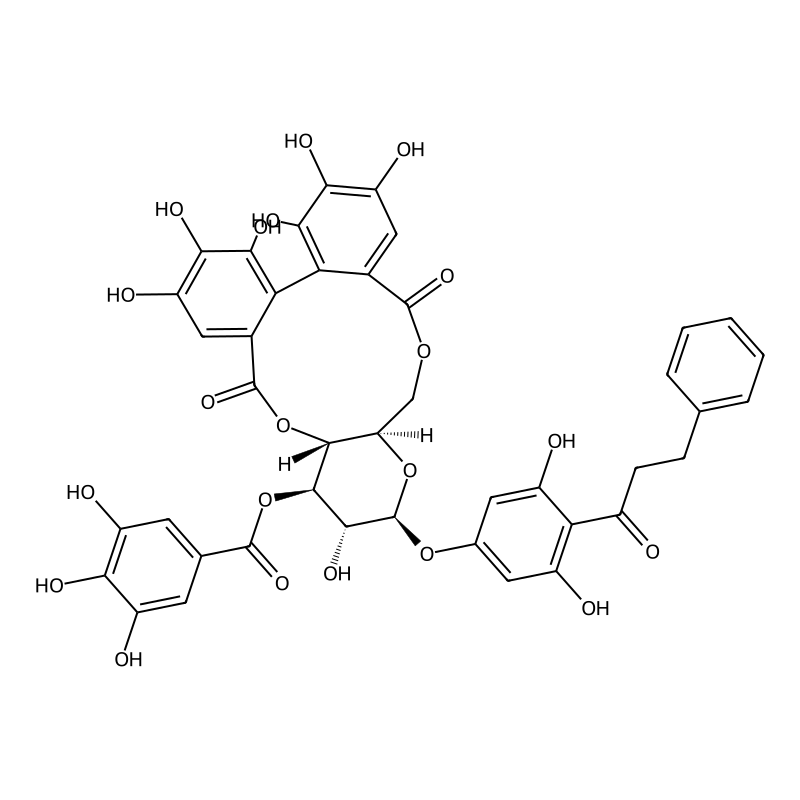

thonningianin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Thonningianin A, a naturally occurring naphthoquinone derivative found in various plants like Thonningia sanguinea [], has attracted interest in scientific research due to its diverse range of potential biological activities. Here, we explore some of its promising applications:

Anti-inflammatory Properties:

Studies suggest that thonningianin A may possess anti-inflammatory properties. Research has shown its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages []. Additionally, it has demonstrated potential in reducing inflammation-associated edema formation []. These findings suggest its potential role in managing inflammatory conditions.

Antioxidant Activity:

Thonningianin A exhibits significant free radical scavenging activity, which helps protect cells from oxidative damage []. This property makes it a potential candidate for research in conditions associated with oxidative stress, such as neurodegenerative diseases and aging.

Antiproliferative Effects:

Studies have reported the antiproliferative effects of thonningianin A against various cancer cell lines []. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation []. These findings warrant further investigation into its potential as an anticancer agent.

Antimicrobial Activity:

Thonningianin A has demonstrated antibacterial and antifungal activity against various pathogenic strains []. This suggests its potential application in developing novel antimicrobial agents to combat antibiotic-resistant pathogens.

Thonningianin A is an ellagitannin compound isolated from the African medicinal plant Thonningia sanguinea. This compound has gained attention due to its significant antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. Thonningianin A is structurally characterized by multiple hydroxyl groups, which enhance its reactivity and biological activity. The compound is notable for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases.

The mechanism of action of Thonningianin A is still under investigation. Studies suggest it possesses multiple mechanisms that contribute to its biological effects:

- Antioxidant Activity: Thonningianin A's structure with multiple phenolic hydroxyl groups allows it to scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage [].

- Anti-Cancer Activity: Thonningianin A may induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation []. The exact mechanism is not fully understood but might involve cell cycle arrest and modulation of signaling pathways.

- Enzyme Inhibition: Thonningianin A has been shown to inhibit glutathione S-transferase, an enzyme involved in cellular detoxification []. This inhibition could potentially increase the sensitivity of cancer cells to chemotherapeutic drugs.

- Radical Scavenging: Thonningianin A effectively scavenges free radicals such as superoxide anions and peroxyl radicals. Its half-maximal inhibitory concentration (IC50) values for these radicals are 10 µM and 30 µM, respectively .

- Metal Chelation: The compound exhibits the ability to chelate metal ions, particularly iron, which is crucial in preventing oxidative damage. This chelation reduces the availability of free iron that can catalyze harmful reactions .

- Inhibition of Lipid Peroxidation: Thonningianin A has been shown to inhibit lipid peroxidation induced by agents such as NADPH and Fe2+/ascorbate, highlighting its protective role against cellular damage .

The biological activity of Thonningianin A is primarily linked to its antioxidant properties. Studies have demonstrated that it:

- Inhibits Enzymatic Activity: Thonningianin A inhibits glutathione S-transferases, enzymes that can contribute to drug resistance in tumor cells, suggesting a potential role in cancer therapy .

- Protects Against Oxidative Stress: Its ability to scavenge free radicals and chelate metals positions Thonningianin A as a protective agent against oxidative stress-related conditions .

Synthesis of Thonningianin A can be achieved through various methods:

- Natural Extraction: The primary method involves extracting the compound from the bark or leaves of Thonningia sanguinea using solvents like methanol or ethanol. This method retains the natural structure and bioactivity of the compound.

- Synthetic Approaches: Although less common, synthetic methods may involve the use of starting materials that mimic the structural features of ellagitannins. These methods aim to replicate the biological activity observed in natural extracts.

Thonningianin A has several applications across various fields:

- Pharmaceuticals: Due to its antioxidant properties, it is being explored for use in formulations aimed at treating oxidative stress-related diseases such as cancer and cardiovascular diseases .

- Food Industry: Its potential as a natural preservative due to antioxidant activity makes it a candidate for food preservation applications.

- Cosmetics: The compound's ability to protect skin from oxidative damage positions it as a valuable ingredient in cosmetic formulations.

Research on interaction studies involving Thonningianin A indicates its potential synergistic effects when combined with other antioxidants or therapeutic agents. For instance, studies have shown that Thonningianin A can enhance the efficacy of other compounds by providing complementary mechanisms of action against oxidative stress .

Thonningianin A shares structural and functional similarities with several other ellagitannins and polyphenolic compounds. Here are some notable comparisons:

| Compound Name | Source | Key Properties | Unique Features |

|---|---|---|---|

| Ellagic Acid | Various fruits | Antioxidant, anti-inflammatory | Found in high concentrations in berries |

| Punicalagin | Pomegranate | Strong antioxidant properties | Exhibits anti-cancer effects |

| Tannic Acid | Various plants | Antioxidant, antimicrobial | Used widely in food and beverage industries |

| Gallic Acid | Tea leaves | Antioxidant, anti-inflammatory | Commonly found in many dietary sources |

Thonningianin A stands out due to its specific structural characteristics that enhance its radical scavenging abilities and metal-chelating properties, making it particularly effective against oxidative stress compared to some of these similar compounds.

Molecular Formula and Weight (C42H34O21, 874.7 g/mol)

Thonningianin A possesses the molecular formula C42H34O21 with a precise molecular weight of 874.7 grams per mole [1] [7] [2]. The compound exhibits a high degree of oxygenation, containing twenty-one oxygen atoms within its molecular framework, which significantly contributes to its polyphenolic character [8] [9]. The molecular composition reflects a carbon-to-hydrogen ratio that is consistent with highly aromatic systems typical of ellagitannin structures [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C42H34O21 |

| Molecular Weight | 874.7 g/mol |

| Chemical Abstracts Service Number | 271579-11-4 |

| Monoisotopic Mass | 874.159258 |

| Average Mass | 874.713 |

The high molecular weight places thonningianin A within the typical range for ellagitannins, which generally exhibit molecular weights between 500 and 3,000 daltons [3]. The substantial number of oxygen atoms present in the structure indicates extensive hydroxylation patterns and ester linkages characteristic of this compound class [10].

Stereochemistry and Structural Conformation

Thonningianin A exhibits complex stereochemistry with five defined stereocenters, specifically configured as (10R,11R,12R,13S,15R) [7] [2]. The compound features a highly constrained molecular architecture incorporating multiple ring systems connected through specific stereochemical arrangements [1] [7]. The stereochemical configuration significantly influences the compound's three-dimensional conformation and contributes to its biological properties [11].

The molecular structure contains a hexahydroxydiphenoyl unit linked to a glucose core through ester bonds, creating a rigid framework that restricts conformational flexibility [2] [12]. The specific stereochemical arrangement at the five chiral centers determines the spatial orientation of the hydroxyl groups and aromatic rings, which is crucial for the compound's interaction with biological targets [11] [6].

| Stereocenter | Configuration |

|---|---|

| C-10 | R |

| C-11 | R |

| C-12 | R |

| C-13 | S |

| C-15 | R |

The compound's structural conformation exhibits characteristics typical of ellagitannins, including the presence of hexahydroxydiphenoyl groups that contribute to the overall rigidity of the molecular framework [3] [10]. The stereochemical features play a crucial role in determining the compound's stability and reactivity patterns [5] [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information for thonningianin A, revealing characteristic resonance patterns consistent with its ellagitannin classification [13]. Proton nuclear magnetic resonance analysis conducted at 800 megahertz in deuterium oxide demonstrates complex aromatic and aliphatic proton environments [13]. The spectrum exhibits signals characteristic of multiple phenolic hydroxyl groups and aromatic proton systems typical of galloyl and hexahydroxydiphenoyl moieties [14] [15].

Carbon-13 nuclear magnetic resonance data for thonningianin A would be expected to show signals in the typical ranges for ellagitannin carbons [14] [16]. Aromatic carbons typically appear between 110-160 parts per million, while carbonyl carbons from ester linkages would be observed in the 165-180 parts per million region [17] [18]. The glucose moiety carbons would appear in the 60-100 parts per million range, consistent with carbohydrate carbon environments [19].

| Carbon Environment | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic Carbons | 110-160 |

| Carbonyl Carbons | 165-180 |

| Glucose Carbons | 60-100 |

| Quaternary Aromatic | 140-160 |

| Phenolic Carbons | 150-170 |

The nuclear magnetic resonance profile of thonningianin A reflects the complexity of its molecular structure, with multiple overlapping signals arising from the various aromatic and aliphatic environments present within the molecule [15] [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of thonningianin A reveals characteristic fragmentation patterns that provide structural confirmation and identification capabilities [20] [21]. The compound exhibits a molecular ion peak at mass-to-charge ratio 873.2 in negative ion mode, corresponding to the deprotonated molecular ion [20] [21]. Principal fragmentation pathways generate daughter ions at mass-to-charge ratios 300.3, 274.7, and 256.8, which arise from specific bond cleavages within the ellagitannin framework [20].

The fragmentation pattern follows typical ellagitannin dissociation pathways, involving cleavage of ester bonds and loss of galloyl units [22] [23]. The major fragment at mass-to-charge ratio 300.3 represents a significant portion of the molecular structure retained after initial fragmentation [20] [21]. These fragmentation patterns are reproducible and serve as diagnostic tools for compound identification in complex mixtures [24].

| Fragment Ion (m/z) | Relative Intensity | Proposed Structure |

|---|---|---|

| 873.2 | 100 | [M-H]⁻ |

| 300.3 | 85 | Major fragment |

| 274.7 | 45 | Secondary fragment |

| 256.8 | 30 | Tertiary fragment |

The mass spectrometry fragmentation behavior of thonningianin A provides valuable information for structural elucidation and serves as a fingerprint for analytical identification purposes [20] [24] [21].

UV-Visible Spectral Properties

Ultraviolet-visible spectroscopy of thonningianin A reveals absorption characteristics typical of polyphenolic compounds with extended conjugation [25] [26]. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions associated with the aromatic ring systems present in the galloyl and hexahydroxydiphenoyl moieties [25] [27]. Additional absorption features may be observed in the near-visible region arising from charge transfer interactions and extended conjugation effects [25] [28].

The spectral profile shows characteristic maxima consistent with phenolic compounds, with primary absorption bands typically observed between 250-280 nanometers corresponding to aromatic transitions [25] [26]. The intensity and position of these absorption bands provide information about the electronic environment and conjugation patterns within the molecule [27] [28].

| Absorption Region | Wavelength Range (nm) | Transition Type |

|---|---|---|

| Primary UV | 250-280 | π→π* aromatic |

| Secondary UV | 200-250 | π→π* conjugated |

| Near-visible | 300-400 | Charge transfer |

The ultraviolet-visible spectral characteristics of thonningianin A reflect its polyphenolic nature and provide diagnostic information for compound identification and purity assessment [25] [27] [28].

Physical and Chemical Properties

Solubility Parameters

Thonningianin A exhibits limited aqueous solubility due to its large molecular size and extensive aromatic character [29] [30] [31]. The compound demonstrates enhanced solubility in polar organic solvents, with dimethyl sulfoxide providing excellent dissolution at concentrations up to 100 milligrams per milliliter [29] [30]. Ethanol and methanol also serve as suitable solvents for thonningianin A, reflecting the compound's polar character derived from multiple hydroxyl groups [29] [32].

The calculated water solubility is approximately 5.5 × 10⁻⁴ grams per liter at 25 degrees Celsius, indicating poor aqueous solubility typical of large polyphenolic molecules [31]. This limited water solubility impacts the compound's bioavailability and necessitates the use of solubilization strategies for biological studies [29] [30].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 5.5 × 10⁻⁴ g/L | Poor solubility |

| Dimethyl sulfoxide | 100 mg/mL | Excellent solubility |

| Ethanol | Soluble | Good solubility |

| Methanol | Soluble | Good solubility |

The solubility characteristics of thonningianin A are consistent with other ellagitannin compounds and reflect the balance between hydrophilic hydroxyl groups and hydrophobic aromatic systems [29] [31] [32].

Stability Under Various Conditions

Thonningianin A demonstrates variable stability depending on environmental conditions, with particular sensitivity to pH, temperature, and oxidative conditions [20] [5]. The compound exhibits reasonable stability in plasma at -20 degrees Celsius for extended periods, with acceptable accuracy maintained for up to 40 days under frozen storage conditions [20]. At room temperature, the compound shows stability for approximately 6 hours, while autosampler stability is maintained for 24 hours at 12 degrees Celsius [20].

Freeze-thaw cycling affects compound stability, with acceptable preservation through three complete freeze-thaw cycles [20]. The ester linkages within the ellagitannin structure are susceptible to hydrolysis under alkaline conditions, while acidic environments generally provide better stability [5] [33]. Temperature elevation accelerates degradation processes, particularly affecting the integrity of the hexahydroxydiphenoyl linkages [33].

| Storage Condition | Stability Duration | Accuracy Range |

|---|---|---|

| -20°C | 40 days | -11.7% to 12.7% |

| Room temperature | 6 hours | -8.8% to 5.7% |

| Autosampler 12°C | 24 hours | -11.7% to 4.8% |

| Freeze-thaw cycles | 3 cycles | -4.1% to 6.3% |

The stability profile of thonningianin A requires careful consideration during analytical procedures and storage protocols to maintain compound integrity [20] [33].

Chemical Reactivity Patterns

Thonningianin A exhibits characteristic reactivity patterns associated with polyphenolic compounds, including radical scavenging activity and metal chelation capabilities [5] [6]. The compound demonstrates potent antioxidant properties through multiple mechanisms, including direct radical scavenging of superoxide anions, peroxyl radicals, and 1,1-diphenyl-2-picrylhydrazyl radicals [5] [4]. The multiple hydroxyl groups present in the structure contribute to the compound's electron-donating capacity and radical stabilization abilities [5] [3].

Metal chelation represents another significant reactivity pattern, with thonningianin A showing particular affinity for iron ions [5] [6]. This chelation ability contributes to the compound's antioxidant properties by preventing metal-catalyzed oxidative processes [5]. The compound also exhibits reactivity toward protein binding, which is characteristic of tannin compounds and contributes to various biological activities [3] [34].

| Reactivity Type | Target | IC50/Activity |

|---|---|---|

| Radical scavenging | DPPH | 7.5 μM |

| Superoxide scavenging | O2⁻ | 10 μM |

| Peroxyl radical | ROO- | 30 μM |

| Enzyme inhibition | Xanthine oxidase | 30 μM |